Fmoc-Aib-OH (Fmoc-α-aminoisobutyric acid) is an Fmoc-protected, non-proteinogenic α,α-dialkyl amino acid characterized by a gem-dimethyl substitution at the alpha carbon. In industrial peptide synthesis, it is a critical building block for engineering peptidomimetics, foldamers, and blockbuster incretin therapeutics (such as Semaglutide and Tirzepatide). The primary procurement value of Fmoc-Aib-OH lies in its dual ability to enforce highly stable helical conformations (α-helices and 3_10-helices) and to impart absolute resistance to specific proteolytic enzymes, most notably dipeptidyl peptidase-4 (DPP-4). While its steric bulk introduces processability challenges during solid-phase peptide synthesis (SPPS), requiring specialized coupling reagents, its incorporation is indispensable for extending the in vivo half-life of peptide drugs from minutes to days [1].
Substituting Fmoc-Aib-OH with its closest natural analog, Fmoc-Ala-OH, fundamentally compromises both the metabolic stability and the structural rigidity of the target peptide. The single methyl group of alanine is insufficient to block enzymatic cleavage; for example, native GLP-1 containing Ala at position 8 is rapidly degraded by DPP-4, whereas Aib substitution completely halts this degradation pathway [1]. Furthermore, alanine lacks the severe steric constraints of Aib, meaning Ala-based peptides require significantly longer sequences to achieve the same helical stability [2]. Conversely, attempting to use unprotected Aib or Boc-Aib-OH disrupts standard Fmoc-SPPS workflows. Therefore, Fmoc-Aib-OH is non-interchangeable when manufacturing short, highly stable, once-weekly peptide therapeutics, despite the fact that its gem-dimethyl bulk necessitates optimized coupling conditions to overcome steric hindrance [3].
The incorporation of Aib in place of natural amino acids like Alanine is the primary mechanism for preventing enzymatic degradation in modern incretin therapies. In the development of GLP-1 receptor agonists, native GLP-1 containing Ala at position 8 is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4), resulting in an in vivo half-life of under 2 minutes. Substituting Ala8 with Aib8 completely suppresses DPP-4 activity without compromising receptor agonist activity. This single Aib substitution, combined with fatty acid acylation, extends the therapeutic half-life to approximately 165–183 hours in humans, enabling once-weekly dosing regimens[1].
| Evidence Dimension | In vivo half-life and DPP-4 cleavage resistance |
| Target Compound Data | Aib8-GLP-1 analog (Half-life: ~165-183 hours, complete DPP-4 resistance) |
| Comparator Or Baseline | Native Ala8-GLP-1 (Half-life: ~1.5-2 minutes, rapid DPP-4 cleavage) |
| Quantified Difference | Over 5,000-fold increase in half-life due to complete suppression of DPP-4 cleavage |
| Conditions | In vivo human pharmacokinetics and in vitro DPP-4 degradation assays |
This extreme metabolic stabilization is the foundational reason buyers procure Fmoc-Aib-OH for the synthesis of long-acting peptide therapeutics.
Aib acts as a powerful helicogenic constraint, forcing the peptide backbone into stable α-helical or 3_10-helical conformations. Quantitative unfolding studies demonstrate that a short 14-mer peptide containing approximately 20% Aib and 40% Ala exhibits the same helical stability at 25 °C as a pure Ala-based peptide that is nearly twice as long (26-mer) measured at 0 °C [1]. The free energy of helix propagation is significantly enhanced by the gem-dimethyl groups, which restrict the available Ramachandran dihedral angles (φ, ψ) far more strictly than the single methyl group of Alanine.
| Evidence Dimension | Helix length required for equivalent thermodynamic stability |
| Target Compound Data | 14-mer Aib/Ala-based peptide (Stable at 25 °C) |
| Comparator Or Baseline | 26-mer pure Ala-based peptide (Requires cooling to 0 °C for equivalent stability) |
| Quantified Difference | Aib incorporation achieves equivalent helical stability with ~50% fewer residues and at a 25 °C higher temperature |
| Conditions | Urea/GnCl unfolding analysis of isolated peptide helices in aqueous solution |
Allows manufacturers to design and synthesize significantly shorter, more mass-efficient peptides while maintaining the rigid secondary structures required for target binding.
The gem-dimethyl substitution of Fmoc-Aib-OH introduces severe steric hindrance, making standard room-temperature coupling protocols highly inefficient. When synthesizing Aib-rich sequences (e.g., GEQKLGAibAibAibASEEDLG-NH2), conventional SPPS methods using standard coupling reagents at room temperature typically yield less than 10% purity after 40 hours due to massive deletion sequences. However, utilizing microwave-enhanced SPPS (e.g., 75–90 °C) with high-efficiency coupling systems like DIC/Oxyma or HATU overcomes this activation barrier, yielding the target peptide in under 3 hours with 89% purity [1]. Consequently, procurement of Fmoc-Aib-OH must be paired with modern onium salts or Oxyma additives to ensure viable manufacturing yields.
| Evidence Dimension | SPPS Coupling Efficiency and Crude Purity for Aib-rich sequences |
| Target Compound Data | Fmoc-Aib-OH coupled via Microwave-enhanced SPPS (DIC/Oxyma, elevated temp) (89% purity, <3 hours) |
| Comparator Or Baseline | Conventional room-temperature SPPS (Standard reagents) (<10% purity, 40 hours) |
| Quantified Difference | Over 8-fold increase in crude purity and 90% reduction in synthesis time |
| Conditions | Solid-phase peptide synthesis of an Aib-rich model peptide (GEQKLGAibAibAibASEEDLG-NH2) |
Informs buyers that Fmoc-Aib-OH requires specialized, high-efficiency coupling workflows to avoid costly batch failures and sequence deletions.
Fmoc-Aib-OH is the exact precursor required to substitute native Alanine at position 8 in GLP-1 analogs. This application directly leverages the absolute DPP-4 resistance conferred by the Aib residue, enabling the commercial production of once-weekly diabetes and obesity therapeutics like Semaglutide and Tirzepatide [1].
Because Aib heavily restricts Ramachandran dihedral angles, Fmoc-Aib-OH is the optimal choice for engineering short (10- to 15-mer) foldamers and peptidomimetics. It allows researchers to enforce stable α-helical or 3_10-helical conformations without needing the 20+ residues typically required when using standard amino acids like Fmoc-Ala-OH [2].
In industrial peptide synthesis, Fmoc-Aib-OH is utilized in conjunction with microwave-assisted SPPS and high-efficiency coupling reagents (e.g., DIC/Oxyma or HATU). This specific processability fit ensures that even highly sterically hindered, Aib-rich sequences can be synthesized rapidly (under 3 hours) with high crude purity (>89%), avoiding the deletion sequences common in standard room-temperature protocols [3].
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